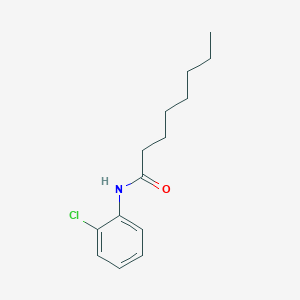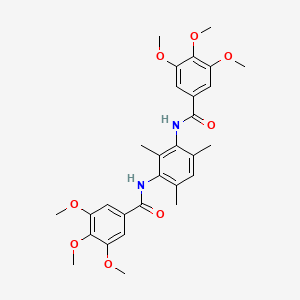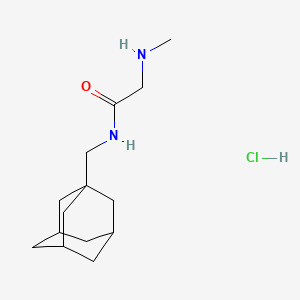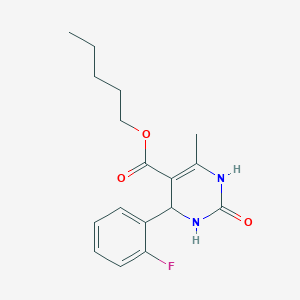![molecular formula C13H17NOS B4921117 3-[Bis(prop-2-enyl)amino]-1-thiophen-2-ylpropan-1-one](/img/structure/B4921117.png)
3-[Bis(prop-2-enyl)amino]-1-thiophen-2-ylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Bis(prop-2-enyl)amino]-1-thiophen-2-ylpropan-1-one is an organic compound that features a thiophene ring, a propanone group, and a bis(prop-2-enyl)amino substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(prop-2-enyl)amino]-1-thiophen-2-ylpropan-1-one typically involves the reaction of thiophene derivatives with bis(prop-2-enyl)amine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiophene derivative, followed by the addition of bis(prop-2-enyl)amine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-[Bis(prop-2-enyl)amino]-1-thiophen-2-ylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bis(prop-2-enyl)amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Thiophene derivatives with oxidized functional groups.
Reduction: Reduced forms of the compound with hydrogenated groups.
Substitution: New compounds with different substituents replacing the bis(prop-2-enyl)amino group.
Wissenschaftliche Forschungsanwendungen
3-[Bis(prop-2-enyl)amino]-1-thiophen-2-ylpropan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers and electronic devices, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-[Bis(prop-2-enyl)amino]-1-thiophen-2-ylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[Bis(prop-2-enyl)amino]-3-(9-carbazolyl)-2-propanol: A compound with a similar bis(prop-2-enyl)amino group but different core structure.
Thiophene derivatives: Compounds containing the thiophene ring, which share some chemical properties with 3-[Bis(prop-2-enyl)amino]-1-thiophen-2-ylpropan-1-one.
Uniqueness
This compound is unique due to the combination of its thiophene ring and bis(prop-2-enyl)amino group This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Eigenschaften
IUPAC Name |
3-[bis(prop-2-enyl)amino]-1-thiophen-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-3-8-14(9-4-2)10-7-12(15)13-6-5-11-16-13/h3-6,11H,1-2,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPKCCGIKOTCBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CCC(=O)C1=CC=CS1)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-methyl-1-piperazinyl)-7H-benzo[de]anthracen-7-one](/img/structure/B4921064.png)
![3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid](/img/structure/B4921076.png)

amino]benzamide](/img/structure/B4921094.png)
![2-(2-Chloro-6-fluorophenyl)-1-{2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidin-1-YL}ethan-1-one](/img/structure/B4921105.png)
![(4E)-4-[[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]methylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one](/img/structure/B4921109.png)
![5-({[3-(4-Nitrophenoxy)phenyl]carbonyl}amino)benzene-1,3-dicarboxylic acid](/img/structure/B4921121.png)

![N-(1,3-benzodioxol-5-ylmethyl)-N-[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide](/img/structure/B4921139.png)
![3-(2-methoxyphenyl)-2-methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4921142.png)
![1,3-dioxo-N-(2-phenylphenyl)-2-[4-[(2-phenylphenyl)carbamoyl]phenyl]isoindole-5-carboxamide](/img/structure/B4921148.png)
![N-({4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}carbonothioyl)-2-furamide](/img/structure/B4921153.png)
